Product packaging for N-Cyclopropylammelide(Cat. No.:CAS No. 92510-61-7)

N-Cyclopropylammelide

Número de catálogo: B2373123
Número CAS: 92510-61-7
Peso molecular: 168.156
Clave InChI: BLNVGTGPKHCQME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Cyclopropylammelide, also known as 6-(cyclopropylamino)-1,3,5-triazine-2,4-diol, is a chemical compound with the molecular formula C6H8N4O2 and a molecular weight of 168.16 g/mol . Its structure is based on a 1,3,5-triazine ring core, substituted with cyclopropylamino and hydroxy functional groups . This compound is categorized as a cyclopropyl-group-containing substance, a class of compounds noted for their relevance in various scientific investigations . While specific biological mechanisms for this compound are not extensively detailed in the literature, it has been characterized as an alternative substrate for the enzyme N-isopropylammelide isopropylaminohydrolase, indicating its potential utility in enzymatic and metabolic pathway studies . The broader class of triazine derivatives to which it belongs is of significant interest in research, particularly in the context of melamine and its analogs . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O2 B2373123 N-Cyclopropylammelide CAS No. 92510-61-7

Propiedades

IUPAC Name

6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNVGTGPKHCQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of N Cyclopropylammelide

Established Methodologies for N-Cyclopropylammelide Synthesis

The synthesis of this compound can be approached through several routes, ranging from direct amine substitution on a triazine core to the controlled degradation of more complex precursors.

The direct synthesis of this compound via the reaction of ammelide (B29360) with cyclopropylamine (B47189) represents a plausible but challenging route. Ammelide, a dihydroxy-amino-s-triazine, possesses functional groups that can theoretically undergo N-alkylation. However, the s-triazine ring system, in general, exhibits significant chemical stability. The amino groups on melamine (B1676169), a related triazine, are known to be unreactive towards alkyl halides and react only slowly with more aggressive reagents like acid chlorides under forcing conditions. at.ua This inherent low reactivity suggests that the direct condensation of cyclopropylamine with ammelide would likely require harsh conditions, such as high temperatures and pressures, and potentially the use of specific catalysts to facilitate the nucleophilic substitution. While the synthesis of various N-alkylated ammelides is known, implying that such transformations are feasible, specific protocols for the direct cyclopropylation of ammelide are not prominently established in the literature. acs.orgacs.org

A significant and well-documented alternative pathway to this compound is through the controlled degradation of the insecticide cyromazine (B1669673) (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine). This process occurs extensively in environmental and microbial systems. The degradation proceeds through a sequential hydrolytic deamination pathway. nih.govd-nb.info

The established degradation sequence is as follows: Cyromazine → N-Cyclopropylammeline → this compound

This transformation is primarily enzymatic, mediated by various microorganisms. acs.orgnih.govacs.org Initially, an aminohydrolase removes one of the unsubstituted amino groups from cyromazine to yield N-cyclopropylammeline. nih.gov Subsequently, a second, distinct deamination step converts N-cyclopropylammeline into this compound. acs.orgd-nb.info From a synthetic standpoint, this biological pathway could be harnessed by using purified enzymes or whole-cell systems under controlled conditions to halt the degradation at the this compound stage before further hydrolysis occurs.

Precursor Intermediate Product Transformation Type
CyromazineN-CyclopropylammelineThis compoundSequential Enzymatic Deamination

This interactive table summarizes the primary alternative synthetic route.

Intramolecular and Intermolecular Reaction Mechanisms Involving this compound

The chemical behavior of this compound is dominated by the reactivity of its triazine core and the unique properties of the cyclopropyl (B3062369) substituent.

This compound is a key intermediate in the complete mineralization of cyromazine. Its primary hydrolytic transformation is the cleavage of the N-cyclopropyl group, which represents the final step before the degradation of the triazine ring itself. acs.org This reaction yields cyanuric acid and cyclopropylamine. at.uaacs.org

The reaction is catalyzed by specific enzymes within the amidohydrolase superfamily. nih.govnih.gov Notably, the enzyme AtzC, also known as N-isopropylammelide isopropylaminohydrolase, has been shown to effectively catalyze the hydrolysis of this compound. asm.orguniprot.org

Table of Hydrolytic Degradation Products

Reactant Enzyme Family Products

This interactive table details the enzymatic hydrolysis of this compound.

The kinetic parameters for the AtzC-catalyzed hydrolysis of various N-substituted ammelides have been studied, providing insight into the enzyme's substrate specificity.

Kinetic Data for AtzC-Catalyzed Hydrolysis

Substrate **kcat (s⁻¹) **
N-ethylammelide 209
This compound 98.2
N-isopropylammelide 13.3
Ammelide 1.65

Data sourced from UniProtKB for AtzC from Pseudomonas sp. (strain ADP). uniprot.org

This data indicates that the enzyme has significant activity towards this compound, making this hydrolytic cleavage a critical step in its environmental fate.

While direct photochemical studies on this compound are not extensively reported, the behavior of related N-cyclopropylimines provides a strong mechanistic model for potential photorearrangements of the cyclopropyl group. The photorearrangement of N-cyclopropylimines to 1-pyrrolines has been investigated through combined experimental and computational studies. nih.govacs.orgacs.org

The proposed mechanism involves:

Photoexcitation: Upon absorption of UV light, the N-cyclopropylimine is promoted to an excited singlet state (S₁ or S₂). acs.orgacs.org

Diradical Formation: The excited state evolves to form a transient diradical intermediate through the homolytic cleavage of one of the cyclopropane (B1198618) C-C bonds. nih.govunirioja.es This ring-opening is driven by the release of ring strain.

Rearrangement and Decay: This highly reactive diradical can then decay through several pathways, including rearrangement and ring closure to form a five-membered pyrroline (B1223166) ring, or isomerization back to a cyclopropylimine stereoisomer. nih.govacs.org The reaction outcome is dependent on the structure of the transient diradical and its decay dynamics. acs.org

This mechanism, involving the photochemical generation of a diradical intermediate followed by ring expansion, is a well-established paradigm for cyclopropyl systems and serves as the most likely pathway for any potential photorearrangements of this compound. acs.orgresearchgate.netchemrxiv.org

The derivatization of this compound offers pathways to new functionalized triazines, although the inherent stability of the ring system presents challenges. Potential transformations can be inferred from the reactivity of its functional groups (secondary amine, amide/hydroxyl tautomers) and the known chemistry of related compounds like ammelide and melamine.

N-Acylation and N-Alkylation: The exocyclic nitrogen atom could potentially undergo acylation or alkylation. However, as with melamine, these reactions may require harsh conditions or specific activating agents. at.ua The development of modern coupling reagents could facilitate these transformations under milder conditions. mdpi.com

Derivatization for Analysis: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the active hydrogens on the amino and hydroxyl groups of this compound and its analogues are readily derivatized. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard procedure to increase volatility, indicating that these sites are accessible for chemical modification. thamesrestek.co.ukresearchgate.netresearchgate.net

Reactions of the Triazine Ring: The triazine ring itself is generally resistant to modification. Extreme conditions, such as reaction with phosphorus pentachloride, are known to convert ammelide into cyanuric chloride, suggesting that the hydroxyl groups can be replaced. at.ua Other functional group transformations on substituted triazines, such as Pd-catalyzed cross-coupling reactions, have been demonstrated on related benzotriazinyl systems, hinting at the potential for more complex modifications if suitable precursors are synthesized. researchgate.netacs.org

Biodegradation and Environmental Fate of N Cyclopropylammelide

N-Cyclopropylammelide as a Metabolite in Environmental Systems

The presence of this compound in the environment is a direct consequence of the transformation of certain widely used triazine pesticides. Microbial communities in various ecosystems have evolved enzymatic machinery to utilize these compounds as sources of essential nutrients, leading to the formation of this compound as a key intermediate.

This compound has been identified as a metabolite in the degradation pathways of atrazine (B1667683), cyromazine (B1669673), and N-cyclopropylmelamine. The specific routes of formation vary depending on the parent compound and the microorganisms involved.

The direct microbial degradation of atrazine to this compound has not been extensively documented in scientific literature. The common degradation pathway for atrazine involves sequential dealkylation and dechlorination, leading to the formation of other ammelide (B29360) derivatives. For instance, atrazine is often metabolized to hydroxyatrazine, which is then converted to N-isopropylammelide. nih.govnih.gov This compound is structurally very similar to this compound, differing only in the substitution of an isopropyl group for the cyclopropyl (B3062369) group. Both pathways eventually converge to the formation of cyanuric acid. nih.gov An anaerobic microbial consortium has been shown to degrade atrazine to metabolites including hydroxyatrazine and N-isopropylammelide. nih.gov

While direct conversion is not established, the study of atrazine metabolism in various organisms reveals pathways that could theoretically lead to cyclopropyl-containing metabolites, though this is not a primary route. nih.gov The main degradation products of atrazine identified in soil and by specific bacterial cultures are typically deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HA). nih.gov

Table 1: Key Metabolites in the Degradation of Atrazine
Parent CompoundKey Intermediate MetabolitesFinal Mineralized Products
AtrazineDeethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine (HA), N-IsopropylammelideCarbon Dioxide, Ammonia (B1221849)

Cyromazine, an insecticide, undergoes microbial degradation that can lead to the formation of this compound. The initial step in the breakdown of cyromazine by certain bacteria involves its conversion to melamine (B1676169). nih.gov However, other research has identified N-cyclopropylammeline as a metabolite of cyromazine. nih.gov N-cyclopropylammeline is a direct precursor to this compound in the degradation pathway of other triazine compounds, suggesting a similar transformation for cyromazine.

The degradation of N-cyclopropylmelamine to this compound is a well-documented microbial process. A synergistic relationship between two bacterial strains, both identified as Pseudomonas species (strains A and D), has been shown to effectively mineralize N-cyclopropylmelamine. nih.gov

Pseudomonas sp. strain A initiates the degradation by deaminating N-cyclopropylmelamine in two steps to produce this compound, with N-cyclopropylammeline as an intermediate. nih.govd-nb.info This initial conversion provides the bacterium with a source of nitrogen for its growth. nih.gov The resulting this compound is then further metabolized by Pseudomonas sp. strain D. nih.gov

Formation as a Degradation Product of Triazine Pesticides

Microbial Degradation Mechanisms and Enzymatic Activity

The breakdown of this compound is a critical step in the complete mineralization of cyclopropyl-substituted triazine compounds. This process is carried out by specific microorganisms that possess the necessary enzymatic capabilities.

Research has highlighted the central role of Pseudomonas species in the degradation of this compound. Specifically, Pseudomonas sp. strain D has been identified as being capable of utilizing this compound as its sole source of nitrogen. nih.gov This strain cannot metabolize the parent compound N-cyclopropylmelamine or the intermediate N-cyclopropylammeline, indicating a specialized enzymatic function for the degradation of the ammelide. nih.gov

The degradation of this compound by Pseudomonas sp. strain D is part of a cooperative metabolic process where it utilizes the product excreted by Pseudomonas sp. strain A. nih.gov

Table 2: Bacterial Strains Involved in N-Cyclopropylmelamine Degradation
Bacterial StrainRole in DegradationMetabolite UtilizedProduct Formed
Pseudomonas sp. strain AInitial deaminationN-CyclopropylmelamineThis compound
Pseudomonas sp. strain DFurther degradationThis compoundCyanuric Acid + Cyclopropylamine (B47189)

The enzymatic activity responsible for the breakdown of this compound has been isolated from cell extracts of Pseudomonas sp. strain D. This enzyme fraction quantitatively degrades alkylammelides, including this compound, into one mole of cyanuric acid and one mole of the corresponding alkylamine, which in this case is cyclopropylamine. nih.gov These reactions are hydrolytic and can occur under both aerobic and anaerobic conditions. nih.gov

The broader family of enzymes known as hydrolases, which includes amidohydrolases, are responsible for the cleavage of carbon-nitrogen bonds in various compounds, including triazine rings. nih.govmdpi.com The enzymatic breakdown of this compound is a key example of this activity in the environmental fate of triazine pesticides.

Characterization of Enzymes Involved in this compound Transformation

Specific enzymes have been identified that catalyze the key hydrolytic steps in the degradation pathways leading to and from this compound.

In Mycobacterium sp. M15, an aminohydrolase named CriA has been identified as the key enzyme responsible for the initial step in cyromazine degradation. nih.govacs.org This enzyme catalyzes the hydrolytic removal of an amino group from cyromazine to produce N-cyclopropylammeline, the direct precursor to this compound. nih.govacs.org The characterization of CriA provides insight into the specific enzymatic machinery that initiates the breakdown of cyromazine, ultimately leading to the formation of this compound. nih.gov

Within Pseudomonas sp. strain D, an enzyme fraction has been isolated that is responsible for the degradation of this compound. nih.gov This enzymatic activity specifically targets the N-alkyl side chain, hydrolytically cleaving the bond between the cyclopropyl group and the triazine ring. nih.gov The reaction quantitatively converts this compound into one mole of cyanuric acid and one mole of cyclopropylamine. nih.gov This alkylamino hydrolase represents a novel degradative reaction for N-alkylated s-triazines. d-nb.info

While not acting directly on this compound, the deamination of ammeline (B29363) is a critical reaction in the biodegradation of many s-triazines. nih.govumn.edu Research has shown that this transformation is often catalyzed by the enzyme guanine (B1146940) deaminase. nih.govasm.orgresearchgate.net This enzyme exhibits a promiscuous activity, effectively deaminating ammeline to ammelide (2,4-dihydroxy-6-amino-s-triazine). nih.govasm.org This activity has been demonstrated in common bacteria such as Escherichia coli and Pseudomonas putida. nih.govumn.edu The discovery that a widespread enzyme from primary metabolism can participate in a xenobiotic degradation pathway highlights the adaptability of microbial catabolism. asm.orgresearchgate.net

Environmental Transport and Distribution Research

The environmental mobility of a chemical, including metabolites like this compound, dictates its potential to leach into groundwater or move into surface water. chemsafetypro.com This transport is primarily governed by the soil adsorption coefficient (Koc), which measures the tendency of a chemical to bind to soil organic carbon. chemsafetypro.com

Chemicals are often categorized into mobility classes based on their Koc values, with lower values indicating higher mobility. chemsafetypro.com While specific experimental Koc values for this compound are not detailed in the reviewed literature, the environmental fate of its parent compound, cyromazine, provides context. Cyromazine has reported soil half-lives ranging from a few days to over 100 days, with melamine being a major degradation product observed in soil studies. fao.org Models like the Attenuation Factor (AF) are used to estimate the leaching potential of pesticides by integrating properties like half-life and Koc with soil characteristics and recharge rates. researchgate.net A comprehensive assessment of this compound's environmental distribution would require specific studies to determine its Koc value and degradation kinetics in various soil types.

Table 3: Example of a Soil Mobility Classification Scheme (McCall, et al.)

Koc RangeMobility ClassImplication for TransportReference
0 - 50Very highVery likely to move with soil water chemsafetypro.com
50 - 150HighLikely to move with soil water chemsafetypro.com
150 - 500MediumSome potential for movement chemsafetypro.com
500 - 2,000LowUnlikely to move from the application area chemsafetypro.com
> 5,000ImmobileRemains strongly bound to soil chemsafetypro.com

Behavior in Soil and Water Environments

The primary mechanism for the breakdown of this compound in natural environments appears to be microbial degradation. Studies have shown that this compound can be utilized by certain bacteria as a source of nitrogen.

Detailed research has identified specific bacterial strains capable of degrading s-triazine compounds. A mixture of two Pseudomonas species, designated as strains A and D, has been shown to completely degrade N-cyclopropylmelamine. nih.gov In this process, strain A first deaminates N-cyclopropylmelamine in two steps to form this compound, with N-cyclopropylammeline as an intermediate. nih.gov

Strain D is then capable of utilizing this compound as its sole source of nitrogen. nih.gov This degradation is carried out by a hydrolytic enzymatic reaction that cleaves the s-triazine ring. nih.govd-nb.info The process is quantitative, yielding cyanuric acid and cyclopropylamine as the final products, along with the release of ammonium (B1175870) ions. nih.gov This degradation pathway has been observed to be effective under both aerobic and anaerobic conditions. nih.gov

The key steps in the microbial degradation of this compound are summarized in the table below:

Starting CompoundIntermediate CompoundFinal ProductsDegrading MicroorganismSource
N-cyclopropylmelamineN-cyclopropylammeline, this compoundCyanuric acid, Cyclopropylamine, NH4+Pseudomonas sp. (Strain A and D) nih.gov

This bacterial degradation pathway is a crucial element in the natural attenuation of this compound in soil and water systems. The breakdown into simpler, non-herbicidal compounds like cyanuric acid and cyclopropylamine reduces the environmental persistence of the original parent compound and its metabolites.

Presence and Detection in Exhaled Breath Condensate as a Metabolite

Currently, there is no specific scientific literature available that documents the presence or detection of this compound in exhaled breath condensate (EBC) as a metabolite in humans or animals. The analysis of EBC is a non-invasive method used to detect various biomarkers, including metabolites of diseases and foreign compounds. nih.gov However, research in this area has not yet extended to this compound.

Predictive Modeling for Environmental Fate and Behavior

Predictive modeling is a valuable tool for assessing the potential environmental fate and behavior of chemical compounds, especially when experimental data is scarce. nih.govrsc.org These in silico models use the chemical structure of a compound to estimate its properties, such as biodegradability, persistence, and potential for bioaccumulation. rsc.org

For this compound, there are no specific predictive modeling studies published in the scientific literature. However, general predictive models for s-triazine herbicides and their metabolites exist. These models can provide estimations of how these compounds might behave in different environmental compartments, such as soil and water. The application of such models to this compound could offer valuable insights into its likely environmental persistence and mobility, guiding further experimental research. The development of quantitative structure-activity relationship (QSAR) models, for instance, has been used to predict the biodegradability of a wide range of chemicals. uci.edu

Analytical and Spectroscopic Investigations of N Cyclopropylammelide in Research

Advanced Chromatographic and Mass Spectrometric Methodologies

The detection and quantification of chemical compounds in complex biological or environmental samples are routinely achieved through the coupling of liquid chromatography with mass spectrometry (LC-MS). This powerful technique separates compounds in a mixture, which are then identified and quantified based on their mass-to-charge ratio. However, specific methodologies for the analysis of N-Cyclopropylammelide using LC-MS are not described in the available scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification in Complex Matrices

For a hypothetical analysis of this compound, a reversed-phase LC method would likely be developed, paired with a tandem mass spectrometer (MS/MS) for high selectivity and sensitivity. The selection of precursor and product ions would be crucial for accurate quantification using techniques like multiple reaction monitoring (MRM). The development of such a method would require the optimization of several parameters, including the chromatographic column, mobile phase composition, and mass spectrometer settings. Without experimental data, a detailed description of a validated method for this compound remains speculative.

Development of Targeted and Untargeted Metabolomics Approaches

Metabolomics studies, which involve the comprehensive analysis of metabolites in a biological system, can be categorized as either targeted or untargeted. nih.gov Targeted metabolomics focuses on the quantification of a predefined set of metabolites, while untargeted metabolomics aims to capture a global snapshot of all measurable metabolites. nih.gov Both approaches heavily rely on techniques like LC-MS and NMR spectroscopy. spectrabase.com

The application of metabolomics to study the potential biological role or exposure to this compound would be a valuable research endeavor. A targeted approach could be developed to specifically measure this compound and its potential metabolites. An untargeted approach could help in identifying novel biomarkers or metabolic pathways affected by this compound. However, no such metabolomics studies involving this compound have been reported in the available literature.

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for determining the chemical structure of molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone methods in this field.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would be essential for confirming its structure. The ¹H NMR spectrum would be expected to show characteristic signals for the cyclopropyl (B3062369) group protons and the protons on the ammelide (B29360) ring. Similarly, the ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule. Advanced 2D NMR techniques, such as COSY and HMBC, would be employed to establish the connectivity between different atoms. Regrettably, no specific NMR data for this compound is currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching and bending vibrations, C=O (carbonyl) stretching vibrations from the ammelide ring, and C-H stretching vibrations of the cyclopropyl group. A search for the infrared spectrum of this compound did not yield any specific results, though a spectrum for a similarly named but different compound, N-Cyclopropyl-N'-(3,5-dimethylphenyl)urea, was located.

Application of Other Spectroscopic Methods (e.g., UV-Vis, Fluorescence, Raman)

Other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis), fluorescence, and Raman spectroscopy could also provide valuable information. UV-Vis spectroscopy can be used to study electronic transitions within the molecule and is often used for quantitative analysis. Fluorescence spectroscopy, if the compound is fluorescent, can offer high sensitivity for detection. Raman spectroscopy provides complementary information to IR spectroscopy regarding molecular vibrations. The application of these techniques to this compound has not been documented in the accessible scientific literature.

Computational and Theoretical Chemistry Studies of N Cyclopropylammelide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which in turn dictates its physical and chemical properties. For N-Cyclopropylammelide, Density Functional Theory (DFT) is a common and effective method. nih.govmdpi.com

Theoretical calculations can predict the reactivity and stability of this compound through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from these orbital energies to provide a quantitative measure of the molecule's reactivity. jocpr.com

Natural Bond Orbital (NBO) analysis is another crucial technique that can be used to understand the electronic structure of this compound. NBO analysis provides insights into charge distribution on individual atoms, hybridization, and delocalization of electron density through hyperconjugative interactions. These calculations can reveal the nature of the bonds within the triazine ring and the cyclopropyl (B3062369) substituent, as well as any intramolecular hydrogen bonding. nih.gov

The stability of this compound can also be assessed by calculating its heat of formation and total energy using semi-empirical methods like PM3 or more robust DFT methods. jocpr.com These values, when compared to known compounds, can provide an estimate of the molecule's thermodynamic stability.

Table 1: Representative Calculated Electronic Properties for a Substituted s-Triazine Derivative *

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV
Electrophilicity Index (ω)2.79 eV

Note: Data is representative and based on computational studies of various s-triazine derivatives. Actual values for this compound would require specific calculations.

The three-dimensional structure of this compound, including the orientation of the cyclopropyl group relative to the triazine ring, is crucial for its biological activity and interactions. Conformational analysis, typically performed using molecular mechanics or DFT calculations, can identify the most stable conformers (lowest energy structures) and the energy barriers between them.

For this compound, key conformational questions would involve the rotation around the N-cyclopropyl bond and the potential for different ring puckering conformations of the cyclopropyl group. The planarity of the triazine ring is also a subject of interest, as substituents can sometimes induce slight puckering.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are invaluable for mapping out the potential reaction pathways of a molecule, including its synthesis, degradation, and metabolic transformations. These simulations can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of the reaction mechanism at a molecular level.

Triazine compounds are known to undergo photochemical reactions, and computational studies can elucidate the mechanisms of these transformations. For this compound, photorearrangement could be a potential degradation pathway in the environment. Computational methods, such as time-dependent DFT (TD-DFT), can be used to calculate the excited-state properties of the molecule.

The investigation would involve mapping the potential energy surfaces of the relevant electronic excited states (e.g., S1, T1) to identify the most likely photoreaction pathways. This could include isomerization, ring-opening, or rearrangement of the cyclopropyl group. The calculations would aim to locate conical intersections, which are points where different electronic states have the same energy and geometry, as these often act as funnels for rapid, radiationless deactivation back to the ground state, leading to photochemical products. Studies on related N-cyclopropylimine compounds have shown that photorearrangement can proceed through complex pathways involving multiple excited states and conical intersections.

Hydrolysis is a major degradation pathway for many triazine-based herbicides in the environment. nih.gov Computational modeling can simulate the step-by-step mechanism of hydrolysis of this compound. This would involve modeling the approach of water molecules and the subsequent nucleophilic attack on the carbon atoms of the triazine ring. DFT calculations can determine the activation energies for each step of the hydrolysis process, including the breaking of the C-N bond of the cyclopropylamine (B47189) moiety. github.ioresearchgate.netnih.gov The role of pH can also be investigated by modeling the reaction under acidic or basic conditions, where protonation or deprotonation of the triazine ring or the attacking water molecule can significantly alter the reaction barriers. acs.org

Enzymatic degradation can also be modeled computationally. The degradation of atrazine (B1667683), a related s-triazine, often proceeds via enzymes that catalyze hydrolysis. nih.govmdpi.com For this compound, this would likely involve an initial hydrolytic removal of the cyclopropylamino group. Computational studies could model the docking of this compound into the active site of a relevant enzyme, such as a triazine hydrolase. Subsequent Quantum Mechanics/Molecular Mechanics (QM/MM) calculations could then be used to simulate the enzymatic reaction, treating the substrate and the key active site residues with a high level of quantum theory while the rest of the protein is treated with a more computationally efficient molecular mechanics force field. This approach can provide detailed insights into the enzyme's catalytic mechanism and substrate specificity.

Predictive Approaches for Biological Function and Metabolic Integration

Computational methods are increasingly used to predict the biological activity and metabolic fate of new chemical entities, reducing the need for extensive and costly experimental screening.

For this compound, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict its potential biological activities, such as herbicidal or pharmacological effects. nih.gov QSAR models are statistical models that correlate the chemical structure of a series of compounds with their observed biological activity. By calculating a range of molecular descriptors for this compound (e.g., electronic, steric, and hydrophobic properties), its activity can be predicted based on a QSAR model built from a training set of structurally similar compounds with known activities. jocpr.com

Molecular docking is another powerful predictive tool. This involves computationally placing the this compound molecule into the binding site of a target protein (e.g., an enzyme or receptor) to predict its binding affinity and mode of interaction. nih.govnih.gov This can help to identify potential biological targets and to understand the structural basis of its activity. For example, docking this compound into the active site of photosystem II, a common target for triazine herbicides, could provide insights into its potential herbicidal mechanism.

Predicting the metabolic fate of this compound can be achieved through computational models of metabolism. researchgate.nettandfonline.com These models can simulate the likely metabolic transformations that the molecule would undergo in an organism. By considering common metabolic reactions (e.g., oxidation, hydrolysis, conjugation), these models can predict the formation of various metabolites. For triazines, degradation pathways often lead to the formation of cyanuric acid, which is then further metabolized. mdpi.comnih.gov Computational tools can help to predict whether this compound would follow a similar pathway and identify the specific enzymes likely to be involved.

Table 2: Computationally Predicted Degradation Products of a Triazine Herbicide *

Parent CompoundPrimary Degradation ProductSecondary Degradation Product
AtrazineHydroxyatrazineN-Ethylammelide
SimazineHydroxysimazineAmmelide (B29360)
PrometrynHydroxyprometrynAmmelide

Note: Data based on experimental and computational studies of triazine herbicide degradation. nih.govmdpi.com The degradation of this compound would be expected to proceed through analogous intermediates.

Chemical-Chemical Interaction Network Analysis

Information regarding the chemical-chemical interaction network analysis of this compound is not available in the reviewed scientific literature.

Classification within Xenobiotics Biodegradation and Metabolism Pathways

This compound is identified as a key metabolic intermediate in the bacterial degradation of the s-triazine compound, N-cyclopropylmelamine. Research has detailed its position within a specific xenobiotic biodegradation pathway facilitated by a synergistic interaction between two distinct Pseudomonas species.

Detailed research findings indicate that the degradation of N-cyclopropylmelamine is initiated by Pseudomonas sp. strain A. This bacterium is capable of utilizing N-cyclopropylmelamine as a nitrogen source, deaminating it in a two-step enzymatic process. The first step yields N-cyclopropylammeline, which is subsequently deaminated to form this compound. nih.gov

Pseudomonas sp. strain A excretes this compound, which then serves as a substrate for Pseudomonas sp. strain D. This second bacterial strain is unable to metabolize N-cyclopropylmelamine or N-cyclopropylammeline directly but can utilize this compound as its sole nitrogen source. nih.gov Cell extracts from strain D contain an enzyme that hydrolytically cleaves the cyclopropylamino group from this compound. nih.gov

This metabolic process results in the quantitative degradation of this compound into two final products: cyanuric acid and cyclopropylamine. nih.gov This pathway highlights a clear example of microbial consortium activity in the breakdown of xenobiotic compounds. The reactions involved appear to be hydrolytic and can proceed under both aerobic and anaerobic conditions. nih.gov

Table 1: Biodegradation Pathway of N-Cyclopropylmelamine

StepPrecursor CompoundEnzyme SourceIntermediate/ProductFinal Products
1N-CyclopropylmelaminePseudomonas sp. strain AN-Cyclopropylammeline-
2N-CyclopropylammelinePseudomonas sp. strain AThis compound-
3This compoundPseudomonas sp. strain D-Cyanuric acid, Cyclopropylamine

Molecular Dynamics Simulations for Solvent and Protein Interactions

Specific studies on the molecular dynamics simulations of this compound to understand its interactions with solvents and proteins are not found in the available scientific literature.

Future Research Directions and Translational Perspectives

Development of Enhanced Bioremediation and Detoxification Strategies for Triazine Contaminants

Future bioremediation strategies for s-triazine contaminants, a class of herbicides that includes compounds like atrazine (B1667683) and simazine, are increasingly focused on the principles of bioaugmentation and biostimulation. acs.orgnih.govusc.edu.au These approaches aim to enhance the metabolic activity of microorganisms capable of degrading these persistent pollutants. While N-Cyclopropylammelide is a known intermediate in the biodegradation of the insecticide cyromazine (B1669673), specific bioremediation strategies targeting this compound are not yet well-developed. ethz.ch However, the knowledge of its position in the degradation pathway is crucial for designing more effective cleanup technologies for cyromazine and related triazine-contaminated environments.

Bioaugmentation involves the introduction of specific microbial strains with proven degradative capabilities into a contaminated site. acs.orgresearchgate.net For instance, Pseudomonas sp. strain ADP has been identified as a potent atrazine-degrading bacterium. usc.edu.aunih.gov Future research could focus on isolating or engineering microbes that are highly efficient at metabolizing this compound and its precursors. This could involve screening for organisms that not only tolerate high concentrations of triazines but also exhibit rapid enzymatic activity towards this compound.

Biostimulation, on the other hand, involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. nih.govresearchgate.net This can be achieved by adding nutrients and electron acceptors that are essential for microbial growth and metabolism. For triazine contaminants, this could involve the addition of a carbon source to support the growth of degrading bacteria. usc.edu.au A critical aspect for future research is to determine the optimal conditions (e.g., pH, temperature, and nutrient composition) that promote the complete mineralization of this compound to non-toxic end products like ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

A combined approach of bioaugmentation and biostimulation has shown promise for the cleanup of soil contaminated with high concentrations of atrazine and could be adapted for this compound. usc.edu.au The success of these strategies will depend on a thorough understanding of the microbial ecology of the contaminated site and the specific metabolic pathways involved in this compound degradation.

Advanced Sensing and Detection Technologies for Environmental Monitoring

The development of sensitive and selective detection technologies is essential for monitoring the presence and concentration of this compound and other triazine contaminants in the environment. Current analytical methods for pesticide detection can be complex and require sophisticated laboratory equipment. razi.ac.ir Therefore, there is a growing need for advanced, field-deployable sensing technologies.

Biosensors represent a promising avenue for the environmental monitoring of triazine herbicides. nih.govresearchgate.net These devices utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal in the presence of the target analyte. For example, a biosensor has been developed for the detection of triazine and phenylurea herbicides using Photosystem II immobilized on a screen-printed electrode. nih.govresearchgate.net The principle of detection is based on the inhibition of the photosystem's electron transport activity by the herbicides, which can be measured amperometrically. nih.gov Future research could explore the development of biosensors specifically tailored for the detection of this compound. This could involve the use of enzymes that are highly specific for this compound or the generation of monoclonal antibodies that can bind to it with high affinity.

Electrochemical biosensors, including enzymatic biosensors, immunosensors, and aptasensors, have been reviewed for atrazine detection and could be adapted for this compound. razi.ac.ir Enzymatic biosensors for atrazine often utilize the enzyme tyrosinase, where atrazine acts as an inhibitor. razi.ac.ir A similar principle could be applied to this compound if a suitable enzyme and its corresponding substrate or inhibitor are identified.

Further research into novel recognition elements and transduction mechanisms is needed to improve the sensitivity, selectivity, and robustness of these sensing technologies for real-world environmental monitoring of this compound.

Deeper Mechanistic Understanding of Enzymatic Degradation Pathways

This compound is a key intermediate in the microbial degradation of the s-triazine insecticide cyromazine (N-cyclopropylmelamine). ethz.ch The enzymatic pathway involves a series of hydrolytic reactions that sequentially remove the amino and cyclopropylamino groups from the triazine ring, ultimately leading to the formation of cyanuric acid. ethz.chnih.govresearchgate.net

The degradation of N-cyclopropylmelamine is initiated by a deaminase, which converts it to N-cyclopropylammeline. ethz.ch A subsequent deamination, also catalyzed by a deaminase, yields this compound. ethz.ch The final step in this upper pathway is the hydrolysis of the cyclopropylamino group from this compound by an alkylamino hydrolase to form cyanuric acid. ethz.ch

The enzymes responsible for these transformations belong to the amidohydrolase superfamily. nih.govresearchgate.net For instance, the degradation of the related s-triazine herbicide atrazine involves the enzymes AtzA, AtzB, and AtzC, which catalyze the hydrolysis of chloro, ethylamino, and isopropylamino groups, respectively. nih.gov Similarly, the enzyme TrzN from Arthrobacter aurescens TC1 is a hydrolytic dehalogenase that can dechlorinate atrazine.

Future research should focus on isolating and characterizing the specific enzymes involved in the degradation of this compound. This includes determining their substrate specificity, kinetic parameters, and the genetic basis for their production. A deeper understanding of these enzymatic mechanisms will be instrumental in developing enzymatic bioremediation technologies and designing biocatalysts for the detoxification of triazine contaminants. nih.gov

The table below summarizes the key enzymatic steps in the degradation of N-cyclopropylmelamine to cyanuric acid.

StepSubstrateEnzymeProduct
1N-CyclopropylmelamineDeaminaseN-Cyclopropylammeline
2N-CyclopropylammelineDeaminaseThis compound
3This compoundAlkylamino hydrolaseCyanuric acid

Exploration of this compound as a Chemical Scaffold for Novel Compound Synthesis

The unique structural features of this compound, which include both a triazine ring and a cyclopropylamine (B47189) moiety, make it an interesting candidate as a chemical scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The triazine ring is a well-established scaffold in drug development, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.goveurekaselect.com The triazine core can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries. hejiachemicaltech.comhejiachemicaltech.com

The cyclopropylamine moiety is also a valuable building block in medicinal chemistry. Its incorporation into drug molecules can enhance their potency, selectivity, and pharmacokinetic properties. thieme-connect.com For example, cyclopropylamine is a key intermediate in the synthesis of several fluoroquinolone antibiotics, such as ciprofloxacin. georganics.sk The rigid nature of the cyclopropane (B1198618) ring can help to lock the conformation of a molecule, leading to improved binding to its biological target.

Future research could explore the use of this compound as a starting material for the synthesis of new derivatives. The reactivity of the triazine ring and the cyclopropylamine group could be exploited to introduce a variety of functional groups, leading to the generation of novel compounds with potentially interesting biological activities. Synthetic approaches could involve modifications of the triazine ring or derivatization of the exocyclic amino groups. researchgate.netnih.gov The exploration of this compound as a chemical scaffold could lead to the discovery of new therapeutic agents or advanced materials.

Integration of Multi-Omics Data for Comprehensive Metabolic Profiling

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for obtaining a comprehensive understanding of the microbial degradation of this compound and other triazine contaminants. mdpi.comnih.govnih.gov These technologies can provide detailed insights into the metabolic pathways, regulatory networks, and microbial community dynamics involved in bioremediation processes.

Genomic and metagenomic analyses can be used to identify the genes and microorganisms responsible for the degradation of this compound. researchgate.net By sequencing the DNA from a mixed microbial community in a contaminated environment, researchers can identify the catabolic genes and reconstruct the metabolic pathways involved in the breakdown of the pollutant. This information is crucial for developing effective bioaugmentation and biostimulation strategies. nih.gov

Transcriptomics and proteomics can provide a snapshot of the functional activity of the microbial community during the degradation of this compound. These approaches can identify the genes and proteins that are upregulated in the presence of the contaminant, providing clues about the key enzymes and regulatory mechanisms involved in the degradation process. mdpi.comnih.gov

Metabolomics, the large-scale study of small molecules, can be used to identify and quantify the metabolic intermediates and end products of this compound degradation. pnas.orgnih.gov This can help to elucidate the complete metabolic pathway and to assess the efficiency of the bioremediation process. The integration of these different omics datasets can provide a holistic view of the complex biological processes that govern the fate of this compound in the environment. ed.ac.ukfrontiersin.org

Future research should focus on applying these integrated multi-omics approaches to study microbial communities that are actively degrading this compound. This will not only enhance our fundamental understanding of the biodegradation process but also provide the knowledge base needed to design and optimize more effective bioremediation strategies for triazine-contaminated sites.

Q & A

Q. What are the standard protocols for synthesizing N-cyclopropylammelide in laboratory settings?

this compound is synthesized via sequential degradation of N-cyclopropylmelamine. The reaction involves hydrolysis with hydrogen oxide (H₂O₂) under controlled pH and temperature. For example:

  • Step 1 : N-Cyclopropylmelamine → N-Cyclopropylammeline + NH₃ (pH 7.0–8.0, 25–30°C).
  • Step 2 : N-Cyclopropylammeline → this compound + NH₃ (pH 6.5–7.5, 30–35°C). Analytical validation via HPLC-MS is recommended to confirm intermediate purity .

Q. How is this compound detected and quantified in environmental samples?

Use reverse-phase HPLC coupled with UV detection (λ = 254 nm) or tandem mass spectrometry (MS/MS) for high sensitivity. Calibration curves should be prepared using certified reference standards. For complex matrices (e.g., soil or microbial cultures), solid-phase extraction (SPE) is advised to minimize interference .

Q. What is the role of this compound in microbial degradation pathways?

this compound is a key intermediate in the degradation of N-cyclopropylmelamine by Pseudomonas spp. It precedes the formation of cyanuric acid, which is further metabolized into NH₃ and CO₂. Enzymes like alkylamino hydrolase catalyze its breakdown .

Advanced Research Questions

Q. How can contradictory data on this compound degradation kinetics be resolved?

Discrepancies in degradation rates often arise from variations in microbial strains or experimental conditions. To address this:

  • Control variables : Standardize pH (6.5–7.5), temperature (30°C), and microbial inoculum density.
  • Cross-validate methods : Compare enzyme activity assays (e.g., spectrophotometric monitoring of NH₃ release) with LC-MS/MS quantification of intermediates.
  • Use isotopic labeling : Track <sup>15</sup>N or <sup>13</sup>C in degradation products to confirm pathway fidelity .

Q. What computational tools are effective for modeling this compound interactions in metabolic networks?

Molecular docking software (e.g., AutoDock Vina) can predict binding affinities between this compound and enzymes like alkylamino hydrolase. For pathway modeling, use platforms like KEGG Mapper or MetaCyc to integrate omics data (transcriptomics/proteomics) and validate predictions experimentally .

Q. How to design experiments to assess this compound’s stability under varying redox conditions?

  • Oxidative stress : Expose the compound to H₂O₂ (1–5 mM) and monitor degradation via LC-MS.
  • Anaerobic conditions : Use glovebox setups to test stability in the presence of reductants (e.g., dithiothreitol).
  • Data interpretation : Compare half-life (t½) values across conditions and correlate with microbial viability assays .

Methodological Guidance

Validating Analytical Methods for this compound

  • Specificity : Confirm no co-elution with structurally similar compounds (e.g., cyanuric acid) using high-resolution MS.
  • Recovery rates : Spike samples with known concentrations and calculate recovery (target: 90–110%).
  • Inter-laboratory reproducibility : Share protocols with collaborators to ensure consistency .

Addressing Challenges in Pathway Elucidation

  • Enzyme inhibition studies : Use targeted inhibitors (e.g., EDTA for metalloenzymes) to block specific pathway steps.
  • Mutant strains : Employ gene-knockout microbial strains to identify rate-limiting enzymes.
  • Data integration : Combine kinetic data with genomic annotations to map candidate genes .

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